molecular formula C19H19N3O5S B2746189 N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide CAS No. 864976-71-6

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

Cat. No.: B2746189
CAS No.: 864976-71-6
M. Wt: 401.44
InChI Key: CWJSZLLFJZOSCF-VXPUYCOJSA-N
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Description

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structure, which includes a nitro group, a methoxyethyl group, and a phenoxypropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the benzo[d]thiazole core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Group: The ylidene group is formed by reacting the nitrobenzo[d]thiazole derivative with an appropriate aldehyde under basic conditions.

    Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the ylidene intermediate with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.

    Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Medicine

    Drug Development: The compound is being explored as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: It can be used as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: It is being investigated for its potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromobenzo[d]thiazol-2(3H)-one: A compound with similar benzo[d]thiazole core but different substituents.

    1-(((6-Substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: A compound with similar benzo[d]thiazole core and additional heteroaryl groups.

Uniqueness

    Structural Features: The presence of the methoxyethyl, nitro, and phenoxypropanamide groups makes N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide unique compared to other benzo[d]thiazole derivatives.

    Biological Activity: The combination of these groups contributes to its distinct biological activities, making it a promising candidate for various applications in research and industry.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-26-12-10-21-16-8-7-14(22(24)25)13-17(16)28-19(21)20-18(23)9-11-27-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJSZLLFJZOSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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